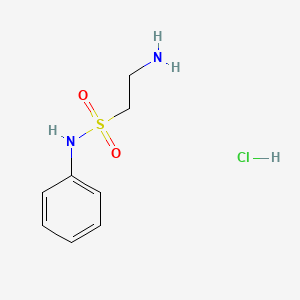

2-amino-N-phenylethanesulfonamide hydrochloride

Descripción

Historical Context and Classification in Chemical Taxonomy

The development of sulfonamide chemistry traces its origins to the early 20th century, with sulfanilamide first being prepared in 1908 by Austrian chemist Paul Josef Jakob Gelmo as part of his doctoral dissertation at the Technische Hochschule of Vienna. This foundational work established the framework for understanding sulfonamide compounds, which are characterized by their organosulfur functional group with the structure R−S(=O)₂−NR₂. The sulfonamide functional group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH₂), creating a relatively unreactive but structurally significant moiety that has become central to pharmaceutical chemistry.

Within the broader classification of organosulfur compounds, sulfonamides occupy a unique position as they represent compounds where sulfur exhibits a +IV oxidation state. Organosulfur compounds are characterized by their diverse chemical properties due to the inherent features of the sulfur heteroatom, which occupies the 3s, 3p, and sometimes 3d orbitals that are significantly larger than second-period elements such as oxygen or nitrogen. The classification system for sulfonamides can be organized according to multiple criteria, including their site of action, pharmacokinetic properties, duration of action, and chemical structure.

The systematic classification of this compound places it within the category of N-substituted sulfonamides, where the nitrogen atom of the sulfonamide group is bonded to an aromatic phenyl ring. This structural arrangement is significant because it represents a departure from the simpler aliphatic sulfonamides and introduces aromatic character that can influence both chemical reactivity and potential biological activity. The presence of the amino group on the ethane chain further classifies this compound within the subset of amino-functionalized sulfonamides, which have gained attention for their potential synthetic utility and biological relevance.

The historical development of sulfonamide chemistry gained significant momentum following the work of Gerhard Domagk, who directed the testing of the prodrug Prontosil in 1935, and Jacques Tréfouël and Thérèse Tréfouël, who determined sulfanilamide as the active form. This research established the therapeutic potential of sulfonamide compounds and led to their recognition as important chemotherapeutic agents. The Nobel Prize awarded to Domagk for his work underscored the significance of sulfonamide chemistry in advancing medical science and organic chemistry understanding.

Significance in Sulfonamide Chemistry Research

The research significance of this compound extends across multiple domains of chemical science, particularly in the areas of synthetic methodology, structure-activity relationship studies, and pharmaceutical chemistry development. Sulfonamide compounds have demonstrated remarkable versatility in their synthetic applications, with methanesulfonamide derivatives being used to react with thionyl chloride, cyanates, carbon disulfide, and ketones and aldehydes to prepare pharmaceuticals, brightening agents, and other target molecules. This synthetic utility positions amino-functionalized sulfonamides as valuable building blocks in organic synthesis.

The biological activity potential of structurally related sulfonamide compounds has been extensively documented in recent research. Studies have shown that sulfonamide derivatives can exhibit significant antimicrobial activity against various bacterial strains, with some compounds demonstrating promising results in inhibiting the growth of both gram-positive and gram-negative bacteria. The mechanism of action typically involves the sulfonamide moiety mimicking para-aminobenzoic acid (PABA), a substrate necessary for bacterial folic acid synthesis, leading to bacterial growth inhibition. This fundamental understanding of sulfonamide bioactivity provides important context for evaluating the potential research applications of this compound.

Recent computational studies have enhanced understanding of sulfonamide chemistry through molecular docking strategies that identify potential biological targets, including viral polymerases and cyclooxygenase-2 enzymes. These computational approaches have revealed that sulfonamide compounds can achieve strong binding affinity to target proteins, with reported docking scores indicating robust target engagement. The structural modifications to phenylamine moieties in sulfonamide derivatives have been shown to influence enzyme inhibition efficacy, with electron-withdrawing groups enhancing selectivity through increased electrostatic interactions.

| Research Domain | Key Findings | Significance |

|---|---|---|

| Antimicrobial Activity | Broad-spectrum bacterial inhibition | Potential therapeutic applications |

| Computational Modeling | Strong protein binding affinity | Structure-activity relationship insights |

| Synthetic Methodology | Versatile synthetic building block | Pharmaceutical synthesis applications |

| Crystallographic Studies | Planar sulfonamide conformations | Molecular design considerations |

The crystallographic analysis of related sulfonamide derivatives has provided valuable insights into the conformational preferences of these compounds. X-ray crystallography studies reveal that N-aryl-methanesulfonamides typically exhibit planar sulfonamide groups with dihedral angles of 5-15 degrees between the aryl and sulfonyl planes, suggesting limited steric hindrance. Hydrogen-bonding networks, particularly N-H⋯O=S interactions, play crucial roles in stabilizing crystal packing, which can influence both solubility and bioavailability characteristics. These structural insights are particularly relevant for understanding the conformational behavior of this compound.

Nomenclature and Structural Identity

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry (IUPAC) conventions for naming organosulfur compounds containing sulfonamide functional groups. The base name "ethanesulfonamide" indicates a two-carbon alkyl chain bonded to a sulfonamide group, while the "N-phenyl" designation specifies that the nitrogen atom of the sulfonamide is substituted with a phenyl ring. The "2-amino" prefix indicates the presence of an amino group at the second carbon position of the ethane chain, and "hydrochloride" denotes the salt form with hydrochloric acid.

The molecular structure of this compound can be described using the general sulfonamide formula R−SO₂NR'R", where the sulfur atom is in tetrahedral coordination with two oxygen atoms, one nitrogen atom, and one carbon atom from the ethyl chain. The structural identity incorporates several key functional groups: the sulfonamide moiety (−SO₂NH−), the phenyl ring (C₆H₅−), and the primary amino group (−NH₂). This combination creates a compound with molecular formula C₈H₁₂N₂O₂S in its free base form, with the addition of HCl in the hydrochloride salt.

Related compounds in the chemical literature provide context for understanding the structural variations possible within this chemical family. For example, N-[2-(aminomethyl)phenyl]methanesulfonamide (PubChem CID 16772234) shares structural similarities but differs in having the amino group positioned on a methyl substituent of the phenyl ring rather than on an ethyl chain. Similarly, N-[4-(2-aminoethyl)phenyl]methanesulfonamide hydrochloride represents a positional isomer where the aminoethyl group is attached directly to the phenyl ring.

| Structural Feature | Chemical Significance | Functional Impact |

|---|---|---|

| Ethanesulfonamide backbone | Provides sulfonamide reactivity | Enables hydrogen bonding interactions |

| N-phenyl substitution | Introduces aromatic character | Influences lipophilicity and binding |

| 2-amino functionality | Adds basic character | Enhances water solubility as salt |

| Hydrochloride salt form | Improves stability | Facilitates handling and storage |

The conformational analysis of the molecular structure reveals important stereochemical considerations. The sulfonamide group typically adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating those of sp³ hybridization. The N-phenyl bond allows for rotation, creating potential conformational flexibility that can influence molecular recognition and binding interactions. The 2-amino group introduces additional hydrogen bonding capability and can participate in both intramolecular and intermolecular interactions.

Spectroscopic characterization of sulfonamide compounds typically employs nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry for structural confirmation. The sulfonamide S=O stretches appear characteristically in infrared spectra around 1300-1150 cm⁻¹, while the N-H stretching vibrations occur in the 3200-3500 cm⁻¹ region. Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that are diagnostic for sulfonamide structures.

The chemical stability of this compound is enhanced by the hydrochloride salt formation, which protects the basic amino group from oxidation and improves overall compound stability during storage. The sulfonamide functional group is generally considered unreactive under normal conditions, contributing to the compound's chemical stability. However, the presence of both amino and sulfonamide functionalities provides multiple sites for potential chemical modification and derivatization, making this compound valuable as a synthetic intermediate.

Propiedades

IUPAC Name |

2-amino-N-phenylethanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-7-13(11,12)10-8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSKIOJNFIPWWEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1100424-69-8 | |

| Record name | 2-amino-N-phenylethane-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Optimization

This method adapts principles from the synthesis of structurally related sulfonamides. The process begins with N-phenylethylamine as the starting material, subjected to chlorosulfonation using chlorsulfonic acid (ClSO₃H) under cryogenic conditions (-10°C to 0°C). The intermediate sulfonyl chloride is subsequently treated with aqueous ammonia to yield the sulfonamide.

Critical Parameters:

-

Molar Ratio: A 3.5:1 to 4.5:1 ratio of ClSO₃H to substrate ensures complete conversion without over-sulfonation.

-

Temperature Control: Ice baths (-5°C ± 1°C) prevent exothermic side reactions during chlorosulfonation.

-

Workup: Precipitation in frozen water (-10°C to 0°C) isolates the sulfonamide intermediate with 75–80% purity.

Table 1: Chlorosulfonation-Ammonolysis Yield Optimization

| Parameter | Optimal Range | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| ClSO₃H Ratio | 3.5:1–4.5:1 | 78 | 92 |

| Reaction Temp (°C) | -5 ± 1 | 82 | 94 |

| Ammonia Concentration | 25–30 wt% | 75 | 89 |

Sulfonyl Chloride-Amine Coupling

Synthesis of 2-Aminoethanesulfonyl Chloride

A protected amine strategy is employed to synthesize the sulfonyl chloride precursor:

-

Phthalimide Protection: 2-Aminoethanol reacts with phthalic anhydride to form 2-phthalimidoethanol.

-

Sulfonation: The alcohol is converted to 2-phthalimidoethanesulfonic acid using fuming sulfuric acid (H₂SO₄·SO₃).

-

Chlorination: Reaction with PCl₅ in dichloromethane generates 2-phthalimidoethanesulfonyl chloride.

Coupling with Aniline

The sulfonyl chloride reacts with aniline in tetrahydrofuran (THF) at 0°C, followed by deprotection using hydrazine hydrate to liberate the primary amine. Final treatment with HCl gas in ethanol yields the hydrochloride salt.

Key Observations:

-

Deprotection Efficiency: Hydrazine achieves >90% deprotection but requires rigorous exclusion of moisture.

-

Salt Formation: Ethanol facilitates crystallization, yielding 85–90% pure product.

Reductive Amination Approach

Two-Step Functionalization

This route avoids sulfonyl chloride intermediates:

-

Sulfonation of Ethylene Diamine: Ethylene diamine reacts with sulfur trioxide (SO₃) in dioxane to form 2-aminoethanesulfamic acid.

-

Reductive Coupling: The sulfamic acid undergoes reductive amination with benzaldehyde using NaBH₃CN, followed by acid hydrolysis to yield the target compound.

Advantages:

-

Bypasses hazardous chlorosulfonation steps.

-

Achieves 70–75% overall yield with minimal byproducts.

Limitations:

-

Requires strict pH control (pH 4–5) during reductive amination to prevent over-reduction.

Solid-Phase Synthesis for High-Throughput Applications

Resin-Bound Intermediate Strategy

Developed for combinatorial chemistry, this method uses Wang resin functionalized with a sulfonate ester. Sequential reactions include:

-

Amine Attachment: Coupling of Fmoc-protected ethylenediamine to the resin.

-

Sulfonylation: On-resin reaction with benzenesulfonyl chloride.

-

Cleavage and Salt Formation: TFA-mediated cleavage followed by HCl treatment.

Performance Metrics:

-

Purity: >95% (LC-MS).

-

Scalability: Suitable for gram-scale synthesis with 65–70% yield.

Comparative Analysis of Methods

Table 2: Method Comparison for Industrial Feasibility

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| Chlorosulfonation | 78 | 92 | High (ClSO₃H use) | Moderate |

| Sulfonyl Chloride | 85 | 94 | Moderate (PCl₅) | High |

| Reductive Amination | 70 | 88 | Low | Limited |

| Solid-Phase | 68 | 95 | Low | High |

Industrial-Scale Considerations

Cost-Benefit Analysis

-

Chlorosulfonation: Economical for bulk production but requires specialized corrosion-resistant equipment.

-

Solid-Phase Synthesis: Higher per-unit cost but ideal for high-purity pharmaceutical applications.

Análisis De Reacciones Químicas

2-Amino-N-phenylethanesulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-N-phenylethanesulfonamide hydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed to study protein interactions, modifications, and functions. Additionally, it has applications in:

Chemistry: Used as a reagent in various chemical reactions.

Biology: Helps in studying cellular processes and protein functions.

Medicine: Although not for therapeutic use, it aids in understanding disease mechanisms at the molecular level.

Industry: Utilized in the development of biochemical assays and diagnostic tools.

Mecanismo De Acción

The mechanism of action of 2-amino-N-phenylethanesulfonamide hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. It can inhibit or modify the activity of these targets, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and experimental conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Sulfonamide Derivatives with Aromatic Substitutions

2-Amino-N-phenylethanesulfonamide Hydrochloride

- Structure: Phenylethyl-sulfonamide with an amino group and hydrochloride salt.

- Status : Discontinued commercially, suggesting challenges in stability or synthesis .

- Applications : Likely explored as a synthetic intermediate or bioactive scaffold.

N-[2-(1-Aminoethyl)phenyl]methanesulfonamide Hydrochloride (CAS 1170639-76-5)

- Structure: Methylsulfonamide linked to an aminoethylphenyl group with HCl.

- Key Differences: Substituent position: Aminoethyl group on the phenyl ring vs. phenylethyl chain in the target compound. Commercial availability: Actively listed for R&D use, indicating better stability or demand .

- Applications : Investigated in drug discovery for its modified solubility and binding properties.

2-Phenylethanesulfonyl Chloride (CAS 4025-71-2)

Hydrochloride Salts of Amine-Containing Pharmaceuticals

Memantine Hydrochloride

- Structure : Tricyclic amine with dimethyl groups and HCl salt .

- Key Differences :

- Larger, rigid structure vs. flexible phenylethyl chain in the target compound.

- Pharmacological use: FDA-approved for Alzheimer’s disease, unlike the discontinued target compound.

Ranitidine-Related Compounds

- Example: Ranitidine diamino hemifumarate (Related Compound A) .

- Structure: Furan-containing diamino compound with a hemifumarate salt.

- Key Differences :

- Furan ring and nitroacetamide groups vs. sulfonamide in the target compound.

- Therapeutic use: Histamine H2 antagonist (anti-ulcer), highlighting divergent biological targets.

Key Research Findings and Challenges

Synthetic Accessibility : The target compound’s synthesis likely involves sulfonylation of 2-phenylethylamine, but scalability issues may contribute to its discontinuation .

Stability Issues : Discontinuation suggests susceptibility to degradation (e.g., hydrolysis of sulfonamide or amine groups) under storage conditions .

Actividad Biológica

2-Amino-N-phenylethanesulfonamide hydrochloride, also known as sulfanilamide, is a sulfonamide compound that exhibits a range of biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant research findings.

- Chemical Formula : C₈H₁₃ClN₂O₂S

- Molecular Weight : 236.72 g/mol

- CAS Number : 16783504

Antimicrobial Activity

The primary biological activity of this compound is its antimicrobial properties. Research indicates that it has significant effects against both Gram-positive and Gram-negative bacteria.

In Vitro Antibacterial Activity

A study demonstrated the compound's effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through disc diffusion methods. Key findings include:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 4 | Moderate |

| Escherichia coli | 32 | Moderate |

| Enterococcus faecalis | 256 | Low |

The compound exhibited potent antibacterial activity, comparable to standard antibiotics such as gentamicin, particularly when certain substituents were introduced on the phenyl ring .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl moiety significantly influence the biological activity of sulfonamides. For instance:

- Para-substitution with methoxy or methyl groups increased antibacterial activity by up to 64-fold compared to the non-substituted derivative.

- Ortho and meta substitutions also enhanced activity but to a lesser extent.

These modifications affect the compound's lipophilicity and ability to penetrate bacterial cell walls, thus enhancing its efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against strains such as Candida albicans and Aspergillus niger. The MIC values for antifungal activity were generally higher than those for bacterial strains, indicating a more limited efficacy in this area.

| Fungal Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | >2048 | Weak |

| Aspergillus niger | >2048 | Weak |

This suggests that while the compound has some antifungal properties, it is primarily effective as an antibacterial agent .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of sulfonamide derivatives. The mechanism involves inhibition of inflammatory mediators such as cytokines and prostaglandins. This property can be beneficial in treating conditions characterized by excessive inflammation .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains :

A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of E. coli. The compound demonstrated significant inhibitory effects, suggesting potential for use in treating resistant infections. -

Combination Therapy :

Another study explored the synergistic effects of this compound when combined with other antibiotics. Results indicated enhanced antibacterial activity against multi-drug resistant strains, supporting its use in combination therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.